molecular formula C18H34O2Si B12852105 Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]-

Cat. No.: B12852105
M. Wt: 310.5 g/mol
InChI Key: NHWSULVSYVPIIS-MUQADHOPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- is a sterically hindered silyl ether derivative of a bicyclic terpenoid structure. The compound features a tert-butyldimethylsilyl (TBDMS) group at the 4-position of the octahydro-1H-indenyl core, with a ketone functional group at the 1-position. This structural motif is critical for its stability and synthetic utility, particularly in protecting alcohol intermediates during multi-step organic syntheses .

Properties

Molecular Formula

C18H34O2Si

Molecular Weight

310.5 g/mol

IUPAC Name

1-[(1S,3aR,4S,7aS)-4-[tert-butyl(dimethyl)silyl]oxy-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-1-yl]ethanone

InChI

InChI=1S/C18H34O2Si/c1-13(19)14-10-11-15-16(9-8-12-18(14,15)5)20-21(6,7)17(2,3)4/h14-16H,8-12H2,1-7H3/t14-,15+,16+,18-/m1/s1

InChI Key

NHWSULVSYVPIIS-MUQADHOPSA-N

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CCC[C@@H]2O[Si](C)(C)C(C)(C)C)C

Canonical SMILES

CC(=O)C1CCC2C1(CCCC2O[Si](C)(C)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- typically involves multiple steps:

    Formation of the Indenyl Core: The initial step involves the synthesis of the octahydro-indenyl core. This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by hydrogenation to saturate the double bonds.

    Introduction of the Silyl Ether Group: The hydroxyl group on the indenyl core is then protected using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or pyridine. This step forms the silyl ether linkage.

    Final Functionalization:

Industrial Production Methods

In an industrial setting, the production of this compound would follow similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- can undergo oxidation reactions, particularly at the silyl ether group, leading to the formation of silanols or siloxanes.

    Reduction: The compound can be reduced at the ethanone group to form secondary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions, often using fluoride ions from reagents like tetrabutylammonium fluoride (TBAF).

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF).

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Secondary alcohols.

    Substitution: Various substituted silyl ethers depending on the nucleophile used.

Scientific Research Applications

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- has

Biological Activity

Ethanone, 1-[(1S,3aR,4S,7aS)-4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]octahydro-7a-methyl-1H-inden-1-yl]- is a complex organic compound with significant potential in various biological applications. This article reviews its biological activity based on current research findings, synthesis methods, and potential therapeutic uses.

Chemical Structure and Properties

Ethanone has the molecular formula C19H32O2Si, indicating the presence of carbon, hydrogen, oxygen, and silicon. The compound features a ketone functional group and a bicyclic framework with a dimethylsilyl ether group. These structural characteristics contribute to its unique chemical properties and reactivity.

Synthesis Methods

The synthesis of Ethanone can be achieved through various methods, including:

  • Diels-Alder Reactions : Utilizing Diels-Alder reactions to form the bicyclic structure while introducing the ketone functional group.
  • Silane Chemistry : Employing dimethylsilyl ether chemistry to modify the reactivity and stability of the compound.

Anticancer Properties

Recent studies have highlighted the potential anticancer activity of Ethanone. For instance:

  • Case Study 1 : A study published in PLOS One reported that derivatives similar to Ethanone demonstrated promising bioactivity against cancer cell lines. The pharmacophore and ADME (Absorption, Distribution, Metabolism, and Excretion) studies indicated that these compounds could serve as effective anticancer agents due to their ability to interact with cellular targets .

Interaction Studies

Ethanone's reactivity with biological molecules is crucial for understanding its therapeutic potential. Interaction studies suggest that:

  • Nucleophilic Reactions : The ketone group may react with nucleophiles in biological systems, potentially leading to the formation of biologically active derivatives.
  • Electrophilic Character : The presence of silicon in its structure may enhance its electrophilic character, allowing it to participate in various biochemical pathways.

Comparative Analysis

To better understand Ethanone's biological activity in relation to similar compounds, a comparative analysis is presented below:

Compound NameMolecular FormulaBiological ActivityReference
EthanoneC19H32O2SiAnticancer potential
Indenyl DerivativesVariesAntioxidant effects
Thiazole DerivativesVariesAntimicrobial activity

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of Ethanone with various biological targets. These studies indicate that:

  • High Binding Affinity : Ethanone exhibits high binding affinity towards specific proteins involved in cancer progression.
  • Potential Inhibitory Effects : The compound may act as an inhibitor for certain enzymes linked to tumor growth.

Comparison with Similar Compounds

Key Structural Features :

  • Stereochemistry : The (1S,3aR,4S,7aS) configuration ensures a rigid bicyclic framework.
  • Functional Groups: The TBDMS ether (providing hydrolytic stability) and ethanone (enabling further derivatization).
  • Molecular Complexity : The octahydroindene core contributes to lipophilicity and influences conformational flexibility.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Key Substituents Molecular Formula Molecular Weight CAS RN Key Properties/Applications
Target Compound TBDMS-O, ethanone ~C15H26O2Si ~296.5 - Synthetic intermediate, stability in acidic conditions
(1S)-1-[(1S,3aR,4S,7aR)-4-(TBDMS-O)-7a-methyloctahydro-1H-inden-1-yl]ethanol TBDMS-O, ethanol C15H28O2Si 284.47 147725-62-0 Alcohol precursor; used in protective group strategies
Oplopanone (1-[(1S,3aR,4R,7S,7aS)-4-hydroxy-7-isopropyl-4-methyloctahydro-1H-inden-1-yl]ethanone) Hydroxy, isopropyl, ethanone C15H26O2 238.37 1911-78-0 Natural flavor compound; polar, prone to oxidation
1-[(3aR,4R,7aR)-5-hydroxy-3a,4-dimethylhexahydroinden-2-yl]ethanone Hydroxy, dimethyl C12H18O2 194.27 182127-77-1 Lower molecular weight; unsaturated core
3-((3aR,4R,7aS)-4,7a-dimethyloctahydroinden-3a-yl)propan-1-ol Propanol, dimethyl C13H24O 196.33 - Diterpene synthesis intermediate

Stability and Reactivity

  • Target Compound: The TBDMS group enhances stability under acidic and basic conditions compared to hydroxyl-containing analogs like Oplopanone. This makes it advantageous in multi-step syntheses requiring orthogonal protection strategies .
  • Oplopanone: The free hydroxyl group increases polarity and reactivity, limiting its use in non-polar environments. It is naturally occurring in yak milk volatiles, suggesting biodegradability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.